molecular formula C12H22N2OS B14004765 1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione CAS No. 63547-69-3

1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione

Cat. No.: B14004765
CAS No.: 63547-69-3
M. Wt: 242.38 g/mol
InChI Key: CULUOJGUXHAMAF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is a chemical compound with the molecular formula C12H22N2OS. It is part of the imidazolidine family, which is known for its diverse chemical and biological properties. This compound is characterized by a cyclohexyl group, a methoxy group, and a thione group attached to an imidazolidine ring.

Preparation Methods

The synthesis of 1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione typically involves the reaction of cyclohexylamine with 4-methoxy-5,5-dimethylimidazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione can be compared with other imidazolidine derivatives, such as:

    1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-one: Similar structure but with an oxygen atom instead of a sulfur atom.

    1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-imine: Contains an imine group instead of a thione group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

63547-69-3

Molecular Formula

C12H22N2OS

Molecular Weight

242.38 g/mol

IUPAC Name

1-cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione

InChI

InChI=1S/C12H22N2OS/c1-12(2)10(15-3)13-11(16)14(12)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,16)

InChI Key

CULUOJGUXHAMAF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=S)N1C2CCCCC2)OC)C

Origin of Product

United States

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